molecular formula C24H16N2O2 B3863008 (fluoren-9-ylideneamino) N-naphthalen-1-ylcarbamate CAS No. 5540-79-4

(fluoren-9-ylideneamino) N-naphthalen-1-ylcarbamate

Cat. No.: B3863008
CAS No.: 5540-79-4
M. Wt: 364.4 g/mol
InChI Key: PFNQVRZLDWYSCW-UHFFFAOYSA-N
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Description

(Fluoren-9-ylideneamino) N-naphthalen-1-ylcarbamate (CAS 5540-79-4) is a carbamate derivative featuring a fluorenylideneamino group attached to a naphthalene backbone. Its molecular formula is C₂₄H₁₆N₂O₂, with a molecular weight of 364.39604 g/mol . Key physicochemical properties include a LogP of 2.09 (indicating moderate lipophilicity), a polar surface area (PSA) of 50.69 Ų, a density of 1.25 g/cm³, and a refractive index of 1.675 .

Properties

IUPAC Name

(fluoren-9-ylideneamino) N-naphthalen-1-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2O2/c27-24(25-22-15-7-9-16-8-1-2-10-17(16)22)28-26-23-20-13-5-3-11-18(20)19-12-4-6-14-21(19)23/h1-15H,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNQVRZLDWYSCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)ON=C3C4=CC=CC=C4C5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50365171
Record name (fluoren-9-ylideneamino) N-naphthalen-1-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5540-79-4
Record name (fluoren-9-ylideneamino) N-naphthalen-1-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (fluoren-9-ylideneamino) N-naphthalen-1-ylcarbamate typically involves the reaction of fluoren-9-ylideneamine with naphthalen-1-yl isocyanate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product. The product is then purified by recrystallization or column chromatography to obtain a high-purity compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(Fluoren-9-ylideneamino) N-naphthalen-1-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Spectroscopic Applications

Fourier Transform Infrared (FTIR) Spectroscopy
This compound is utilized in FTIR spectroscopy, where it serves as a sample or component in the analysis of molecular structures. The unique properties of the compound allow for enhanced detection of specific molecular vibrations, improving the sensitivity and accuracy of spectroscopic measurements .

Case Study : A study demonstrated that incorporating (fluoren-9-ylideneamino) N-naphthalen-1-ylcarbamate in FTIR systems resulted in a significant reduction in measurement inaccuracies, achieving results comparable to traditional FTIR systems but with shorter measurement times .

Optical Applications

Infrared Optical Windows
The compound has been explored for use in infrared-transmissive optical windows. Its properties enable it to effectively transmit infrared radiation while minimizing reflectivity and absorption losses. This makes it suitable for applications in thermal imaging and other infrared technologies .

Case Study : Research on optical windows demonstrated that using this compound led to improved performance metrics such as low microwave reflectivity and high optical transmission, essential for advanced imaging systems .

Biological Sample Analysis
In molecular spectroscopic analysis, this compound is used to enhance the detection of biological samples. Its ability to absorb specific wavelengths makes it useful in analyzing biological interactions and distributions .

Mechanism of Action

The mechanism of action of (fluoren-9-ylideneamino) N-naphthalen-1-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

1-Phenylethyl N-Naphthalen-1-ylcarbamate (CID 2794141)
  • Molecular Formula: C₁₉H₁₇NO₂
  • Molecular Weight : 291.13 g/mol
  • Key Features: Replaces the fluorenylideneamino group with a phenylethyl moiety.
  • Applications: Limited data exist, but its simpler structure suggests use as a carbamate intermediate .
(9H-Fluoren-9-yl)methyl (S)-(1-(6-Methoxynaphthalen-2-yl)ethyl)carbamate
  • Molecular Formula: C₂₉H₂₅NO₃
  • Molecular Weight : 435.51 g/mol
  • Key Features: Contains a methoxy-substituted naphthalene and a chiral center. The fluorenylmethyl group (vs. fluorenylideneamino) offers different steric and electronic effects, impacting reactivity in coupling reactions.
  • Synthesis : Prepared via decarboxylative N-alkylation, highlighting its utility in stereoselective synthesis .
(9H-Fluoren-9-yl)methyl (6-Hydroxyhexyl)carbamate
  • Molecular Formula: C₂₁H₂₅NO₃
  • Molecular Weight : 339.43 g/mol
  • Key Features: A hydroxyhexyl chain replaces the naphthalene group.

Physicochemical Properties Comparison

Compound Molecular Weight (g/mol) LogP PSA (Ų) Density (g/cm³)
(Fluoren-9-ylideneamino) N-naphthalen-1-ylcarbamate 364.40 2.09 50.69 1.25
1-Phenylethyl N-naphthalen-1-ylcarbamate 291.13 ~2.5* 38.33 N/A
(9H-Fluoren-9-yl)methyl carbamate derivatives 339–435 1.5–3 45–60 1.20–1.30

*Estimated based on structural similarity.

  • Lipophilicity : The target compound’s LogP (2.09) is lower than simpler carbamates like CID 2794141 (est. ~2.5), likely due to the polar carbamate linkage balancing the fluorene’s hydrophobicity.
  • Polar Surface Area: The higher PSA (50.69 Ų) compared to CID 2794141 (38.33 Ų) reflects additional hydrogen-bonding sites from the fluorenylideneamino group .

Biological Activity

(fluoren-9-ylideneamino) N-naphthalen-1-ylcarbamate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article aims to summarize the existing literature on its biological activity, highlighting key findings, case studies, and relevant data.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H10N2O\text{C}_{12}\text{H}_{10}\text{N}_2\text{O}

This compound features a fluorenylideneamine moiety attached to a naphthalenecarbamate, which may contribute to its biological properties.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities:

  • Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell walls and inhibition of protein synthesis.
  • Anticancer Activity : Preliminary investigations suggest that this compound may induce apoptosis in cancer cells. This is thought to occur through the activation of caspase pathways, leading to programmed cell death.
  • Anti-inflammatory Effects : The compound has been noted for its potential anti-inflammatory properties, possibly by inhibiting pro-inflammatory cytokines and mediators.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of this compound against Staphylococcus aureus, the compound demonstrated an inhibitory concentration (IC50) of 25 µg/mL. This suggests strong potential for development into an antimicrobial agent.

Case Study 2: Cancer Cell Line Testing

A study involving human breast cancer cell lines (MCF-7) revealed that treatment with the compound resulted in a 40% reduction in cell viability at concentrations of 50 µM after 48 hours. This indicates promising anticancer activity that warrants further investigation.

Data Table: Biological Activities Summary

Biological ActivityEffectivenessReference
AntimicrobialIC50 = 25 µg/mL
Anticancer (MCF-7 cells)40% reduction at 50 µM
Anti-inflammatoryInhibition of cytokines

The mechanisms by which this compound exerts its biological effects are still under investigation. However, proposed mechanisms include:

  • Cell Membrane Disruption : The compound may interact with bacterial membranes, leading to increased permeability and cell lysis.
  • Apoptotic Pathway Activation : In cancer cells, it may activate intrinsic apoptotic pathways, involving mitochondrial release of cytochrome c and subsequent caspase activation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(fluoren-9-ylideneamino) N-naphthalen-1-ylcarbamate
Reactant of Route 2
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(fluoren-9-ylideneamino) N-naphthalen-1-ylcarbamate

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